1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride
Description
Molecular Formula: C₁₃H₂₅N₃O·2HCl
SMILES: CC(=O)N1CCCN(CC1)CC2CCCNC2
InChIKey: QPFIPHBKMGCDQH-UHFFFAOYSA-N
Structural Features:
- A seven-membered 1,4-diazepane ring with a piperidin-3-ylmethyl substituent at the 4-position.
- An acetyl group (ethanone) at the 1-position of the diazepane ring.
- Dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
CAS No. |
2680541-93-7 |
|---|---|
Molecular Formula |
C13H27Cl2N3O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13;;/h13-14H,2-11H2,1H3;2*1H |
InChI Key |
OBVOIHAZCYVBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The piperidine moiety can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of Diazepane Derivative: The diazepane ring can be synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Coupling Reaction: The piperidine and diazepane derivatives are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes, affecting cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight : ~336.7 g/mol (free base: 239.3 g/mol + 2HCl).
- Predicted Collision Cross-Section (CCS) :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.20705 | 159.6 |
| [M+Na]⁺ | 262.18899 | 166.6 |
| [M-H]⁻ | 238.19249 | 160.2 |
Structural Analogues and Key Differences
| Compound Name (Dihydrochloride Form) | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 1,4-diazepane | Piperidin-3-ylmethyl, ethanone | C₁₃H₂₅N₃O·2HCl | 336.7 | Larger ring size (7-membered), moderate lipophilicity |
| 4-(Aminomethyl)piperidin-1-ylmethanone | Piperidine | Pyridin-4-yl, aminomethyl | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridine ring enhances aromatic interactions; lower molecular weight |
| 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one | Piperazine | 4-(Aminomethyl)phenyl | C₁₃H₂₁Cl₂N₃O | 306.23 | Piperazine (6-membered) with phenyl group; increased polarity |
| 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one | 1,4-diazepane | 4-Methylpyrrolidin-3-yl | C₁₂H₂₁N₃O | 223.3 (free base) | Pyrrolidine substituent reduces steric bulk compared to piperidine |
| 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one | Bis-piperidine | Piperidin-4-ylamino linker | C₁₂H₂₅Cl₂N₃O | 308.3 | Dual piperidine cores; potential for enhanced receptor binding |
Functional and Pharmacological Implications
- Pyrrolidine substituents (as in ) introduce a smaller 5-membered ring, reducing steric hindrance but limiting hydrophobic interactions.
- Substituent Effects: Piperidin-3-ylmethyl group: Enhances lipophilicity and may facilitate blood-brain barrier penetration compared to polar groups like aminomethylphenyl in . Pyridinyl vs. Diazepane: The pyridine ring in provides aromaticity and hydrogen-bonding capability, whereas the diazepane core in the target compound prioritizes structural flexibility.
- Safety and Handling: Limited safety data exist for the target compound, but analogues like are labeled as "unclassified" under GHS, suggesting standard laboratory precautions apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
